molecular formula C12H7F3O B6373450 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% CAS No. 1261964-65-1

5-(2,4-Difluorophenyl)-3-fluorophenol, 95%

Cat. No.: B6373450
CAS No.: 1261964-65-1
M. Wt: 224.18 g/mol
InChI Key: VCWPTYWNGHBNKT-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-3-fluorophenol, 95% (5-DF-3-FP) is a fluorinated phenol compound with a wide range of applications in the scientific research community. Its unique chemical structure and properties make it a powerful tool for the synthesis of a variety of compounds and in the study of biochemical and physiological effects. In

Scientific Research Applications

5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is an important compound in the scientific research community due to its unique chemical structure and properties. It has been used in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. It has also been used in the study of the biochemical and physiological effects of various compounds. In addition, 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs.

Mechanism of Action

The exact mechanism of action of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is not yet fully understood. However, it is thought to interact with various proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is believed that the compound interacts with specific receptors in the body, resulting in changes in the cell's metabolism and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% have been studied in a variety of systems, including in vitro and in vivo studies. It has been shown to have a variety of effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been shown to have an immunomodulatory effect, as well as an effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs and the study of the mechanism of action of existing drugs. In addition, further research is needed to explore the potential applications of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% in the synthesis of a variety of compounds, including small molecules, peptides, and proteins. Finally, further research is needed to explore the potential of 5-(2,4-Difluorophenyl)-3-fluorophenol, 95% as an immunomodulatory agent.

Synthesis Methods

5-(2,4-Difluorophenyl)-3-fluorophenol, 95% can be synthesized by the reaction between 2,4-difluorophenol and 3-fluorophenol in the presence of a Lewis acid catalyst. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, using a solvent such as dichloromethane. The reaction is usually carried out at room temperature and the reaction time is typically between 1 and 2 hours. The yield of the reaction is generally high, with yields of up to 95% being reported in some cases.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-1-2-11(12(15)6-8)7-3-9(14)5-10(16)4-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWPTYWNGHBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684220
Record name 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-65-1
Record name 2',4',5-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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